molecular formula C16H23FN2O2 B1499078 1-Boc-4-(2-fluoro-phenylamino)-piperidine CAS No. 887583-57-5

1-Boc-4-(2-fluoro-phenylamino)-piperidine

Cat. No. B1499078
CAS RN: 887583-57-5
M. Wt: 294.36 g/mol
InChI Key: FJIBTJVKKCLUBL-UHFFFAOYSA-N
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Description

1-Boc-4-(2-fluoro-phenylamino)-piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their therapeutic properties.

Scientific Research Applications

Boron-Carrier for Neutron Capture Therapy

Boronic acids and their esters, which are structurally related to “1-Boc-4-(2-fluoro-phenylamino)-piperidine,” are considered for use as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.

Protodeboronation Research

The compound’s boronic ester moiety can undergo protodeboronation, a reaction where the boron group is removed. This process is significant in synthetic chemistry, where the boron moiety is used as a temporary protective group or as a handle for further chemical transformations .

Hydrolysis Studies

The stability of boronic esters in aqueous solutions, including those similar to “1-Boc-4-(2-fluoro-phenylamino)-piperidine,” is a subject of research. Understanding the hydrolysis of these compounds at physiological pH is crucial for their application in drug delivery systems .

Organoboron Chemistry

Organoboron compounds are pivotal in modern organic synthesis. “1-Boc-4-(2-fluoro-phenylamino)-piperidine” can be used to study various organoboron reactions, including Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its target of action.

Mode of Action

The mode of action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 1-Boc-4-(2-fluoro-phenylamino)-piperidine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

tert-butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIBTJVKKCLUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656260
Record name tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-fluoro-phenylamino)-piperidine

CAS RN

887583-57-5
Record name tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate and 2-fluoroaniline using a method similar to that described for D3 in Description 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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